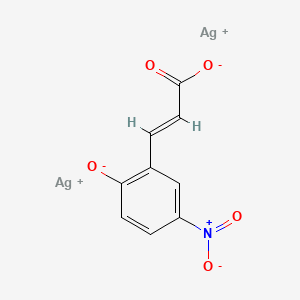

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

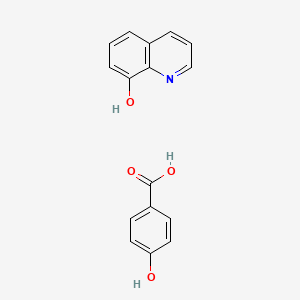

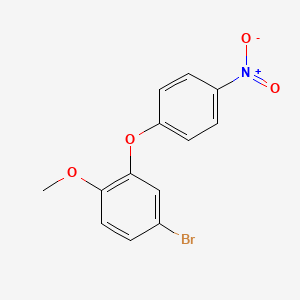

Di[Plata(I)] 3-(5-nitro-2-oxidofenil)acrilato es un compuesto químico con la fórmula molecular C9H5Ag2NO5 y un peso molecular de 422.8761 g/mol . Este compuesto es conocido por su estructura única, que incluye dos iones plata coordinados a un ligando 3-(5-nitro-2-oxidofenil)acrilato. La presencia de iones plata confiere propiedades químicas y físicas distintivas al compuesto, haciéndolo de interés en diversas aplicaciones científicas e industriales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de di[Plata(I)] 3-(5-nitro-2-oxidofenil)acrilato típicamente implica la reacción de nitrato de plata con ácido 3-(5-nitro-2-oxidofenil)acrílico en condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente acuoso u orgánico, con el pH y la temperatura cuidadosamente monitoreados para asegurar la formación del producto deseado .

Métodos de Producción Industrial

En un entorno industrial, la producción de di[Plata(I)] 3-(5-nitro-2-oxidofenil)acrilato puede implicar procesos por lotes a gran escala o procesos continuos. Estos métodos a menudo utilizan sistemas automatizados para controlar parámetros de reacción como la temperatura, el pH y la concentración de reactivos. El producto se purifica luego utilizando técnicas como la cristalización, la filtración y el secado para obtener un compuesto de alta pureza adecuado para diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de Reacciones

Di[Plata(I)] 3-(5-nitro-2-oxidofenil)acrilato puede experimentar varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitro en el compuesto puede oxidarse aún más bajo condiciones específicas.

Reducción: El grupo nitro también puede reducirse a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.

Sustitución: Los iones plata pueden ser reemplazados por otros iones metálicos a través de reacciones de intercambio de ligandos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el gas hidrógeno, el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.

Sustitución: Las reacciones de intercambio de ligandos a menudo implican el uso de otras sales metálicas en un disolvente acuoso u orgánico.

Principales Productos Formados

Oxidación: Formación de compuestos de mayor estado de oxidación.

Reducción: Formación de 3-(5-amino-2-oxidofenil)acrilato.

Sustitución: Formación de derivados de intercambio metálico.

Aplicaciones Científicas De Investigación

Di[Plata(I)] 3-(5-nitro-2-oxidofenil)acrilato tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como precursor para la síntesis de otros compuestos que contienen plata y como catalizador en diversas reacciones orgánicas.

Biología: Investigado por sus propiedades antimicrobianas debido a la presencia de iones plata.

Medicina: Posible uso en el desarrollo de agentes antimicrobianos y apósitos para heridas.

Industria: Utilizado en la producción de materiales conductores y recubrimientos.

Mecanismo De Acción

El mecanismo de acción de di[Plata(I)] 3-(5-nitro-2-oxidofenil)acrilato se atribuye principalmente a la presencia de iones plata, que pueden interactuar con diversas moléculas biológicas. Los iones plata son conocidos por unirse a grupos tiol en proteínas, lo que lleva a la interrupción de las funciones celulares y, en última instancia, a la muerte celular. Esta propiedad es particularmente útil en aplicaciones antimicrobianas, donde el compuesto puede inhibir eficazmente el crecimiento de bacterias y otros microorganismos .

Comparación Con Compuestos Similares

Compuestos Similares

Nitrato de plata (AgNO3): Un compuesto de plata ampliamente utilizado con fuertes propiedades antimicrobianas.

Sulfadiazina de plata (C10H9AgN4O2S): Se utiliza comúnmente en el tratamiento de quemaduras por sus efectos antimicrobianos.

Acetato de plata (C2H3AgO2): Utilizado en diversas reacciones químicas y como precursor de otros compuestos de plata.

Unicidad

Di[Plata(I)] 3-(5-nitro-2-oxidofenil)acrilato es único debido a su estructura de ligando específica, que confiere propiedades químicas distintivas en comparación con otros compuestos de plata. La presencia del ligando 3-(5-nitro-2-oxidofenil)acrilato permite interacciones y reacciones específicas que no se observan con compuestos de plata más simples .

Propiedades

Número CAS |

94030-91-8 |

|---|---|

Fórmula molecular |

C9H5Ag2NO5 |

Peso molecular |

422.88 g/mol |

Nombre IUPAC |

disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate |

InChI |

InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;; |

Clave InChI |

INKZJAVPAMTCIA-HFPMQDOPSA-L |

SMILES isomérico |

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+] |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-[6-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]-1,3-benzothiazol-2-yl]aniline](/img/structure/B12668441.png)